VU0071063

Kir6.2/SUR1 activation KATP channel opener Pancreatic β-cell physiology

VU0071063 is the only Kir6.2/SUR1 activator with documented selectivity over vascular Kir6.1/SUR2B channels, unlike diazoxide or NN414. This xanthine derivative directly occupies the SUR1 binding site, enabling precise pharmacological dissection of pancreatic β‑cell and CNS KATP pathways without off‑target vasodilation. Essential for in vivo glucose homeostasis studies (brain‑penetrant, Kp,uu=3.86) and electrophysiology reference standards. Procure specifically for SUR1‑mediated research requiring unambiguous target engagement.

Molecular Formula C18H22N4O2
Molecular Weight 326.4 g/mol
Cat. No. B1684050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVU0071063
Synonyms7-(4-(tert-butyl)benzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
VU0071063
Molecular FormulaC18H22N4O2
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)CN2C=NC3=C2C(=O)N(C(=O)N3C)C
InChIInChI=1S/C18H22N4O2/c1-18(2,3)13-8-6-12(7-9-13)10-22-11-19-15-14(22)16(23)21(5)17(24)20(15)4/h6-9,11H,10H2,1-5H3
InChIKeyZFZAIHKQJBMYLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





VU0071063 Procurement Guide: Potent and Selective Kir6.2/SUR1 Channel Opener for Investigational Use


VU0071063 (CAS 333415-38-6) is a xanthine-derivative that acts as a fast-acting, reversible, and selective activator of Kir6.2/SUR1 potassium channels (EC50 = 7 µM) . It directly occupies the binding site located within the sulfonylurea receptor 1 (SUR1) subunit . This compound is utilized as a research tool compound for investigating the role of Kir6.2/SUR1 channels, which are critically expressed in pancreatic β-cells and the brain, and are implicated in the regulation of insulin secretion and neuronal excitability [1].

VU0071063 Selection Criteria: Why Generic Kir6.2/SUR1 Activators Cannot Be Substituted for This Tool Compound


In-class Kir6.2/SUR1 channel openers, such as the FDA-approved drug diazoxide, are clinically limited by significant off-target effects on vascular KATP channels (Kir6.1/SUR2B) and other ion channels, which can lead to adverse cardiovascular events [1]. Furthermore, alternative SUR1 activators like NN414 are known to activate vascular SUR2B-containing channels, which can induce unwanted vasodilation [2]. Generic substitution among these activators is therefore not scientifically valid, as they exhibit distinct selectivity profiles that critically impact experimental outcomes. The following quantitative evidence demonstrates why VU0071063, due to its unique selectivity and superior potency, must be specifically procured for research applications requiring precise pharmacological dissection of SUR1-mediated pathways.

VU0071063 Evidence-Based Selection Guide: Quantitative Differentiation from Diazoxide, Pinacidil, and Other KATP Channel Modulators


Superior Potency in Activating Kir6.2/SUR1 Channels Compared to Diazoxide

VU0071063 activates heterologously expressed Kir6.2/SUR1 channels with an EC50 of 7 μM, which is approximately 17-fold more potent than diazoxide, which exhibits an EC50 of 120 μM in the same thallium flux assay system . This significant difference in potency translates to a more robust and efficacious channel activation at lower concentrations, as demonstrated by whole-cell patch-clamp experiments where 50 μM VU0071063 induced a larger current than 50 μM diazoxide [1].

Kir6.2/SUR1 activation KATP channel opener Pancreatic β-cell physiology

Vascular KATP Channel Selectivity: Absence of Activity on Kir6.1/SUR2B Compared to Diazoxide

Unlike diazoxide, VU0071063 does not activate heterologously expressed Kir6.1/SUR2B channels, which are the primary KATP channel subtype in vascular smooth muscle [1]. This is further validated by ex vivo vessel studies where VU0071063, in contrast to both diazoxide and pinacidil, failed to induce any significant vasodilation of fetal mouse ductus arteriosus vessels, demonstrating its functional selectivity for pancreatic over vascular KATP channels [2].

KATP channel selectivity Off-target effects Vascular biology

Brain Penetration: Documented CNS Exposure in Rats Validates Use for Central SUR1 Studies

VU0071063 is brain penetrant, a critical attribute for investigating central SUR1 functions. In rats, the compound exhibits a total brain-to-plasma partition coefficient (Kp) of 8.06 and an unbound brain-to-plasma partition coefficient (Kp,uu) of 3.86 [1]. This indicates active transport or significant partitioning into brain tissue, enabling its use in CNS studies. Furthermore, radiolabeled [11C]VU0071063 has been successfully used for in vivo PET imaging in healthy rats, demonstrating significant brain penetration and rapid elimination [2].

Blood-brain barrier penetration CNS drug delivery Neuropharmacology

In Vivo Efficacy: Inhibition of Glucose-Stimulated Insulin Secretion and Elevation of Blood Glucose in Mice

In male C57BL/6 mice, intraperitoneal administration of VU0071063 at 50 mg/kg leads to a significant increase in blood glucose levels at 60 minutes post-dose, consistent with its mechanism of action as a Kir6.2/SUR1 opener in pancreatic β-cells . This in vivo pharmacodynamic effect confirms that the compound's potent in vitro activity translates to a functional response in an animal model, inhibiting glucose-stimulated insulin secretion and preventing glucose-lowering [1].

In vivo pharmacology Glucose homeostasis Insulin secretion

VU0071063 Optimal Application Scenarios for Research and Drug Discovery


Pancreatic β-Cell Physiology and Diabetes Research

VU0071063 is an optimal tool for in vitro and ex vivo studies of pancreatic β-cell function, specifically for hyperpolarizing β-cell membranes and inhibiting glucose-stimulated insulin secretion (GSIS) [1]. Its superior potency (EC50 7 μM) and selectivity over vascular KATP channels, as established in Section 3, make it the preferred choice over diazoxide for dissecting SUR1-mediated pathways in isolated islets or β-cell lines without confounding vasoactive effects [2]. It is particularly suited for assays measuring membrane potential (Vm), calcium (Ca2+) influx, and insulin release in response to glucose challenges [1].

Central Nervous System (CNS) SUR1 Target Validation

Given its documented brain penetration (rat Kp,uu = 3.86), VU0071063 is uniquely positioned for in vivo studies investigating the role of SUR1 in the CNS [3]. Unlike diazoxide, its lack of activity on vascular Kir6.1/SUR2B channels allows for the interrogation of central SUR1 functions (e.g., in neuroprotection, neuroinflammation, or cerebral edema models) without the confounding influence of peripheral vasodilation and hypotension [4]. Its suitability as a PET tracer precursor further underscores its value for CNS imaging and target engagement studies [5].

In Vivo Pharmacological Tool for Glucose Homeostasis Studies in Rodents

VU0071063 is a validated in vivo probe for studying the acute effects of Kir6.2/SUR1 activation on glucose homeostasis . With a defined mouse pharmacokinetic profile (Tmax 0.25 h, Cmax 6.8 μM at 30 mg/kg i.p.), it is suitable for acute glucose tolerance tests (GTT) and insulin secretion assays in conscious, freely moving rodents [6]. Procurement of this compound is essential for studies aiming to pharmacologically inhibit GSIS and elevate blood glucose in a dose-dependent and reversible manner, as an alternative to genetic models of KATP channel dysfunction .

Selectivity Profiling of Novel KATP Channel Modulators

Due to its well-characterized selectivity panel (inactive against Kir2.1, Kir2.2, Kir2.3, Kir3.1/3.2, and voltage-gated potassium channel 2.1), VU0071063 serves as a critical reference compound in electrophysiology and screening campaigns [7]. It can be used as a positive control for SUR1-containing KATP channel activation and a negative control for SUR2A/B-mediated effects, enabling researchers to validate the specificity of newly discovered channel modulators [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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